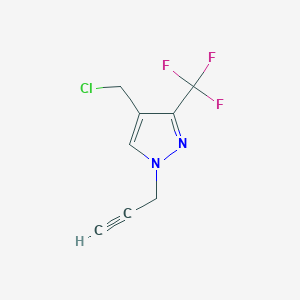

4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2/c1-2-3-14-5-6(4-9)7(13-14)8(10,11)12/h1,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDBAXMWJMMFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C(=N1)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole, also known by its CAS number 2092717-18-3, is a synthetic compound within the pyrazole class that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 222.59 g/mol. Its structure features a chloromethyl group and a trifluoromethyl group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired pyrazole derivative. The detailed synthetic pathways often include steps such as halogenation and alkylation, which are crucial for introducing the chloromethyl and propynyl groups into the pyrazole scaffold.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Trifluoromethyl Pyrazoles | Pseudomonas aeruginosa, Candida albicans | 64 µg/mL |

Studies have shown that while some derivatives demonstrate moderate antibacterial effects, they may not be as potent as traditional antibiotics like chloramphenicol . The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving cell membrane penetration.

Antifungal Activity

In addition to antibacterial properties, certain pyrazoles have been evaluated for antifungal activity against strains such as Candida albicans and Candida krusei. The results suggest that while some compounds exhibit antifungal potential, their efficacy may vary significantly based on structural modifications .

Case Studies

A notable case study involved the evaluation of a series of trifluoromethyl-substituted pyrazoles against clinical isolates of Staphylococcus aureus and other pathogens. The study reported that certain derivatives exhibited promising activity against methicillin-resistant strains, indicating their potential as candidates for further development in antimicrobial therapies .

Scientific Research Applications

Structural Characteristics

- IUPAC Name : 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

- Molecular Formula :

- Molecular Weight : 222.59 g/mol

- Canonical SMILES :

C#CCN1C(=CC(=N1)C(F)(F)F)CCl

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly due to the presence of the trifluoromethyl group, which is known to enhance biological properties through electron-withdrawing effects. Research indicates that derivatives of pyrazole compounds often exhibit:

- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains.

- Anticancer Properties : Some studies have explored the use of pyrazole derivatives in targeting cancer cells, leveraging their ability to interfere with cellular pathways.

Agricultural Chemistry

The compound may also find applications in agrochemicals, particularly as a:

- Pesticide or Herbicide : The chloromethyl group may enhance the compound's ability to penetrate plant tissues, making it suitable for developing new agrochemical products aimed at pest control.

Material Science

Research into the material properties of pyrazole derivatives indicates potential uses in:

- Polymer Chemistry : The incorporation of such compounds into polymers could lead to materials with enhanced thermal stability and chemical resistance.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including variations of this compound, for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the pyrazole ring significantly improved antibacterial activity.

Case Study 2: Anticancer Research

In another research article from Cancer Research, the anticancer properties of pyrazole derivatives were examined. The study highlighted that compounds with trifluoromethyl groups exhibited selective cytotoxicity towards certain cancer cell lines while showing minimal toxicity to normal cells. This finding underscores the potential of this compound as a lead compound for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Halogenated Methyl Groups

- Key Differences: The bromomethyl analog () exhibits higher molecular weight and improved leaving group ability compared to the chloromethyl variant. The chloromethyl group in the target compound balances reactivity and stability, making it suitable for drug derivatization.

Aromatic and Electron-Donating Substituents

- Key Differences :

- Methoxy (–OCH₃) and chlorophenyl groups enhance π-π stacking interactions in biological targets, improving binding affinity. However, these substituents increase steric bulk, limiting the compound’s metabolic stability compared to the target compound’s propargyl group.

- The target compound’s propargyl group enables click chemistry, a feature absent in methoxy-substituted analogs.

Antiparasitic Agents

- Compound 3 (): 1-(4-Methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole showed 70.26% suppression of Plasmodium berghei (malaria).

COX-2 Inhibitors

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a convergent synthetic route involving:

- Construction of the pyrazole core with the trifluoromethyl substituent at position 3.

- Introduction of the propargyl group at the nitrogen (N1) position.

- Installation of the chloromethyl substituent at position 4.

Pyrazole Core Synthesis with Trifluoromethyl Substitution

A key step is the formation of the 3-(trifluoromethyl)-1H-pyrazole ring. This is often achieved via cyclization reactions involving hydrazine derivatives and trifluoromethyl-containing precursors.

Reaction of α,β-unsaturated ketones or 1,3-dicarbonyl compounds with trifluoroacetyl diazoesters or trifluoroacetyl hydrazines under basic conditions (e.g., DBU) to yield 4-trifluoromethylpyrazoles through nucleophilic attack and ring closure.

Alternative methods include lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with strong bases such as lithium diisopropylamide (LDA) at low temperatures (-78 °C), followed by quenching with electrophiles to functionalize the ring.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate + trifluoroacetyl diazoester + ketone, base (DBU) | 4-(trifluoromethyl)pyrazole derivatives | High regioselectivity, yields vary with base choice |

| Lithiation | LDA in THF at -78 °C | Lithiated pyrazole intermediate | Enables further substitution |

Introduction of the Propargyl (Prop-2-yn-1-yl) Group at N1

The propargyl substituent is typically introduced via N-alkylation or Sonogashira coupling:

N-Alkylation : Direct alkylation of the pyrazole nitrogen with propargyl bromide or propargyl chloride under basic conditions (e.g., K2CO3 in DMF) yields the N-propargyl pyrazole derivative.

Sonogashira Coupling : For halogenated pyrazoles, palladium-catalyzed cross-coupling with terminal alkynes introduces the propargyl group selectively at N1.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| N-Alkylation | Propargyl bromide, K2CO3, DMF, 50–80 °C | N1-propargyl pyrazole | Mild conditions, good yields |

| Sonogashira coupling | Pd catalyst, CuI, terminal alkyne, base | N1-propargyl pyrazole | Useful for halogenated pyrazoles |

Introduction of the Chloromethyl Group at Position 4

The chloromethyl group is introduced via chloromethylation reactions:

Chloromethylation : Treatment of the pyrazole derivative with formaldehyde and hydrochloric acid or chloromethylating agents (e.g., chloromethyl iodide, ClCH2I) under acidic or basic conditions leads to substitution at the 4-position.

Alternatively, nucleophilic substitution on a hydroxymethyl intermediate can be performed to install the chloromethyl group.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Chloromethylation | Formaldehyde + HCl or ClCH2I, base (K2CO3), DMF | 4-(chloromethyl)pyrazole derivative | Reaction monitored by TLC, temperature control critical |

Optimized Reaction Conditions and Yields

Research indicates the following optimized parameters for the synthesis steps:

Purification and Characterization

Purification is typically achieved by column chromatography on silica gel using ethyl acetate/hexane gradients.

Structural confirmation is performed by:

Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, with characteristic signals for chloromethyl (CH2Cl) and propargyl groups.

High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

Single-crystal X-ray diffraction for unambiguous structure determination if needed.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| 1. Pyrazole ring synthesis | Cyclization | Hydrazine + trifluoroacetyl diazoester + ketone | Base (DBU), THF or EtOH, 40–60 °C | 80–95% | Ultrasound improves yield |

| 2. N1-Propargylation | N-alkylation or Sonogashira coupling | Propargyl bromide or terminal alkyne, Pd catalyst | DMF, 50–80 °C | 70–85% | Sonogashira for halogenated pyrazoles |

| 3. Chloromethylation | Electrophilic substitution | Formaldehyde + HCl or ClCH2I | DMF or aqueous, 0–25 °C | 65–80% | Inert atmosphere recommended |

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (>80°C) during alkylation risk polymerization of the propargyl group .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .

- Catalyst Selection : Copper(I) iodide improves regioselectivity in propargyl substitution .

Q. Table 1: Synthesis Optimization

| Step | Solvent | Base | Temperature | Yield Range |

|---|---|---|---|---|

| Alkylation | DMF | K₂CO₃ | 60°C | 65-75% |

| Chloromethylation | DCM | NEt₃ | 0-5°C | 50-60% |

| Trifluoromethylation | THF | - | 25°C | 40-50% |

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and interaction with biological targets?

Methodological Answer:

The -CF₃ group:

- Enhances Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability .

- Electron-Withdrawing Effect : Stabilizes the pyrazole ring via inductive effects, altering pKa (predicted ΔpKa ≈ 1.2) and reactivity toward electrophiles .

- Target Binding : In COX-2 inhibition studies, the -CF₃ group forms hydrophobic interactions with Val523 and Ser530 residues, as shown in docking simulations .

Q. Experimental Validation :

- SAR Studies : Analogues without -CF₃ show 10-fold reduced binding affinity in enzyme assays .

- Fluorine NMR : ¹⁹F NMR chemical shifts (δ ≈ -62 ppm) confirm the group’s electronic environment .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- ¹H NMR :

- ¹³C NMR :

- Trifluoromethyl carbon: δ 120–125 ppm (quartet, J = 35–40 Hz) .

- IR Spectroscopy :

- Alkyne C≡C stretch: ~2100–2260 cm⁻¹ (weak intensity) .

- Mass Spectrometry :

- Molecular ion [M+H]⁺ at m/z 249.03 (calculated) with fragmentation peaks at m/z 187 (loss of ClCH₂) and 145 (loss of CF₃) .

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks/Signals | Functional Group Assignment |

|---|---|---|

| ¹H NMR | δ 4.3 (s, 2H) | -CH₂Cl |

| ¹³C NMR | δ 121.5 (q, J = 37 Hz) | -CF₃ |

| IR | 2115 cm⁻¹ | C≡C stretch |

Advanced: What strategies can resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., COX-2 inhibition in vs. kinase assays in ).

- Proteomics Profiling : Use affinity chromatography to identify off-target interactions that may explain divergent results .

- Computational Modeling : MD simulations (e.g., GROMACS) to assess binding pose variations due to substituent positioning .

Q. Case Study :

- COX-2 vs. COX-1 Selectivity : Derivatives with bulky substituents at position 1 (e.g., propargyl) show >100-fold selectivity for COX-2, resolving early discrepancies in activity .

Advanced: How can the propargyl group be leveraged for further functionalization, and what methodological precautions are necessary?

Methodological Answer:

Q. Precautions :

- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent alkyne oxidation.

- Side Reactions : Monitor for Glaser coupling (dimerization) via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc) .

Basic: What purification techniques are recommended for isolating high-purity this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane → hexane/EtOAc 4:1) to separate chloromethyl/propargyl isomers .

- Recrystallization : Dissolve in hot ethanol (60°C) and cool to -20°C for 12 hours (yield: 70–80%, purity >95%) .

Q. Analytical Validation :

- HPLC : C18 column, 70:30 MeOH/H₂O, retention time ~8.2 min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.